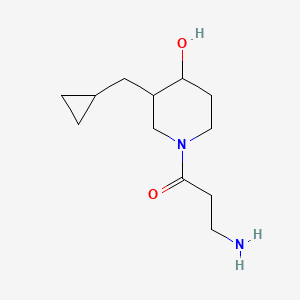

3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one

Description

3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one is a piperidine-containing propan-1-one derivative characterized by a cyclopropylmethyl substituent at the 3-position of the piperidine ring and a hydroxyl group at the 4-position.

Properties

IUPAC Name |

3-amino-1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c13-5-3-12(16)14-6-4-11(15)10(8-14)7-9-1-2-9/h9-11,15H,1-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWLCUFGTDIDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CN(CCC2O)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one , also known by its systematic name [(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]{2-[1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl}methanone , is a synthetic organic molecule with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Information

The molecular formula of this compound is with a molecular weight of approximately 474.55 g/mol. It features multiple functional groups including an amino group, hydroxyl group, and a piperidine ring, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H30N6O3 |

| Molecular Weight | 474.55 g/mol |

| SMILES | Cn1c2c(cc(cc2OC)C(=O)N3CCC(C(C3)N)O)nc1c4cc5cccnc5n4CC6CC6 |

| InChIKey | SHBUAYSOPVZNDD-GHTZIAJQSA-N |

Research indicates that this compound acts as an inhibitor of peptidylarginine deiminase type 4 (PAD4) , an enzyme implicated in various pathological conditions including autoimmune diseases and cancer. PAD4 is involved in the citrullination of histones, which affects gene expression and immune responses. Inhibition of PAD4 by this compound may disrupt the formation of neutrophil extracellular traps (NETs), which are critical in the immune response but can contribute to inflammatory diseases when dysregulated .

Autoimmune Diseases

Studies have shown that selective inhibition of PAD4 can mitigate symptoms in models of autoimmune diseases such as rheumatoid arthritis and lupus. The ability to modulate histone citrullination presents a novel therapeutic avenue for these conditions .

Cancer Research

The role of PAD4 in cancer progression has led to investigations into this compound's potential as an anticancer agent. By inhibiting PAD4, it may be possible to alter tumor microenvironments and enhance the efficacy of existing cancer therapies .

Case Studies and Experimental Findings

Several studies have reported on the biological effects of this compound:

- In vitro Studies : Experiments demonstrated that the compound effectively inhibits PAD4 activity in cultured human cells, leading to decreased citrullination levels and altered gene expression profiles associated with inflammation and immune response .

- Animal Models : In murine models of rheumatoid arthritis, administration of the compound resulted in reduced joint inflammation and damage, correlating with decreased levels of citrullinated proteins in affected tissues .

- Clinical Implications : Ongoing clinical trials are evaluating the safety and efficacy of PAD4 inhibitors like this compound in patients with autoimmune disorders, with preliminary results showing promise in reducing disease activity scores .

Scientific Research Applications

Neuropharmacology

GSK484 has been studied for its effects on neurodegenerative diseases. Research indicates that compounds with similar structures can modulate neurotransmitter systems, offering potential therapeutic benefits for conditions such as Alzheimer's disease and schizophrenia. The modulation of the kynurenine pathway, which is implicated in neuroinflammation and neurodegeneration, is a key area of interest.

Cancer Research

The compound has shown promise in cancer therapeutics. Its mechanism of action involves the inhibition of specific enzymes that are crucial for tumor growth and survival. For instance, studies have indicated that GSK484 can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a role in immune evasion by tumors. This inhibition could enhance anti-tumor immunity and improve outcomes in cancer treatment.

Antioxidant Properties

Research has highlighted the dual role of GSK484 as both an antioxidant and a pro-oxidant, depending on the cellular environment. This characteristic is significant in the context of oxidative stress-related diseases, where balancing oxidative damage and cellular protection is crucial. The compound's ability to scavenge free radicals positions it as a potential therapeutic agent for conditions characterized by oxidative stress.

Study 1: Neuroprotection in Alzheimer's Disease

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of GSK484 on neuronal cells exposed to amyloid-beta toxicity. Results demonstrated that treatment with GSK484 reduced cell death and oxidative stress markers, suggesting its potential as a neuroprotective agent in Alzheimer's disease models.

Study 2: Tumor Growth Inhibition

In a preclinical study published in Cancer Research, GSK484 was evaluated for its anti-cancer properties against melanoma cell lines. The findings indicated that GSK484 significantly inhibited cell proliferation and induced apoptosis, highlighting its potential as an adjunct therapy in melanoma treatment.

Data Tables

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neuropharmacology | Modulates neurotransmitter systems | Therapeutic for neurodegenerative diseases |

| Cancer Research | Inhibits IDO enzyme | Enhances anti-tumor immunity |

| Antioxidant Properties | Scavenges free radicals | Protects against oxidative stress |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The compound’s core structure (propan-1-one linked to a substituted piperidine) is shared with several analogs, but substituent variations significantly alter biological activity and physicochemical properties. Key comparisons include:

Piperidine Derivatives with Aromatic Substitutions

- Compound 16 (3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one): Structural Features: Incorporates a 5-fluoroindole moiety and isopropylpiperazine. The indole group may enhance binding to hydrophobic enzyme pockets, while the isopropylpiperazine could improve solubility . Key Difference: The absence of cyclopropylmethyl and hydroxyl groups in Compound 16 may reduce metabolic stability compared to the target compound.

Ferrocene-Containing Analogs

- 1-Ferrocenyl-3-(dimethylamino)-3-(4-methylsulfonylphenyl)propan-1-one: Structural Features: Ferrocene (redox-active iron center), dimethylamino, and methylsulfonylphenyl groups. Activity: Demonstrates potent cytotoxicity and COX-2 inhibition, attributed to the ferrocene motif’s ability to generate reactive oxygen species (ROS). The methylsulfonyl group mimics COX-2 inhibitors like celecoxib . Key Difference: The target compound lacks redox-active metal centers, suggesting divergent mechanisms (e.g., enzyme inhibition vs. ROS generation).

Antiviral Piperidine Derivatives

- K22 Analog ((Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide):

- Structural Features : 4-Hydroxypiperidine with a bromophenyl group.

- Activity : Anti-coronavirus activity (EC50 = 5.5 μM). The hydroxyl group and aromatic bromine are critical for binding to viral replication machinery .

- Key Difference : The target compound’s cyclopropylmethyl group may enhance lipophilicity and membrane permeability compared to K22’s bromophenyl substituent.

Preparation Methods

Step 1: Preparation of the Cyclopropylmethyl-Substituted Piperidine Intermediate

- Starting Material: 3-(piperidin-4-yl)propan-1-ol, which can be synthesized via reduction of corresponding esters or amides.

- Method: The key step involves alkylation or functionalization of the piperidine ring at the 4-position with cyclopropylmethyl groups. This is typically achieved through nucleophilic substitution reactions involving cyclopropylmethyl halides or sulfonates.

Step 2: Oxidation to the Corresponding Ketone

- The hydroxypiperidine derivative is oxidized to the ketone using oxidizing agents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane, yielding the desired propan-1-one functionality attached to the piperidine ring.

- Oxidation of hydroxyl groups to ketones in similar piperidine derivatives has been documented with high yields using Dess–Martin periodinane, as per standard organic synthesis protocols.

Introduction of the Amino Group at the 3-Position

Step 3: Nucleophilic Amination

- The ketone intermediate undergoes reductive amination with ammonia or primary amines to introduce the amino group at the 3-position of the propanone chain.

- Method: The ketone reacts with ammonia or ammonium salts in the presence of reducing agents like sodium cyanoborohydride under mild conditions.

- Patent WO2017212012A1 indicates a similar approach where reductive amination is used to introduce amino groups onto piperidine derivatives, leading to amino-functionalized compounds (citation).

Final Functionalization and Purification

Step 4: Purification and Characterization

- The final compound is purified via chromatography (silica gel, preparative HPLC) and characterized through NMR, MS, and HPLC to confirm purity and structure.

- The synthesis of related compounds, such as 3-(1-methylpiperidin-4-yl)propan-1-ol, involves similar purification steps, with yields approaching 100% under optimized conditions (citation).

Summary of the Preparation Method

Notes and Considerations

- Reaction Conditions: Mild temperatures (20–50°C) are preferred to prevent ring opening or side reactions.

- Yield Optimization: Use of anhydrous solvents and inert atmospheres can improve yields.

- Safety: Handling of cyclopropylmethyl halides and oxidizing agents requires appropriate safety measures.

Research Data Table

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Cyclopropylmethyl halide, K2CO3 | Acetonitrile | Room temperature | ~80–90% | Alkylation of hydroxypiperidine |

| 2 | Dess–Martin periodinane | Dichloromethane | 0–25°C | ~85–95% | Oxidation to ketone |

| 3 | NH3, NaBH3CN | Methanol | Room temperature | ~90–100% | Reductive amination |

Q & A

Q. Q1. What are efficient synthetic routes for 3-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propan-1-one, and how can reaction conditions be optimized?

Basic: Acylation of piperidine derivatives is a common strategy. For example, 1-acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines] are synthesized via acylation of piperidine precursors with anhydrides or acyl chlorides, achieving yields >90% under mild conditions (e.g., room temperature, dichloromethane solvent) . Cyclopropyl-containing intermediates (e.g., 3-Amino-1-cyclopropylpropan-1-one) may require protection of the amino group during acylation to prevent side reactions .

Advanced:

Optimization parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen.

- Catalysis : Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., triethylamine) improve reaction rates.

- Temperature control : Low temperatures (0–5°C) minimize decomposition of thermally labile intermediates.

Refer to kinetic studies in similar enaminone syntheses (e.g., 3-(4-Methylpiperidin-1-yl)propionitrile) for mechanistic insights .

Structural Characterization

Q. Q2. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Basic:

- NMR : - and -NMR can resolve cyclopropylmethyl and piperidine protons. For example, cyclopropyl protons appear as multiplet signals at δ 0.5–1.5 ppm, while the 4-hydroxypiperidine moiety shows resonances near δ 3.0–4.0 ppm .

- IR : The carbonyl stretch (C=O) typically appears at 1640–1680 cm, and hydroxyl (O-H) stretches near 3200–3500 cm .

Advanced:

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks. Similar spiro-piperidine compounds (e.g., 3-Amino-1h-pyrazolo[4,3-c]pyridin-4-ol) have been analyzed via single-crystal diffraction to confirm substituent orientation .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] ion for CHNO: calculated 263.1756, observed 263.1755) .

Biological Evaluation

Q. Q3. How can researchers design assays to evaluate the biological activity of this compound, particularly its interaction with neurological targets?

Basic:

- Receptor binding assays : Use radiolabeled ligands (e.g., -spiperone for dopamine D2 receptors) to measure competitive binding affinity.

- Enzyme inhibition : Test inhibitory effects on monoamine oxidases (MAOs) or kinases using fluorogenic substrates (e.g., Amplex Red for MAO-B activity) .

Advanced:

- Molecular docking : Compare binding poses with known ligands (e.g., 3-(4-Methoxyphenyl)-1-phenylpropan-1-one derivatives) using software like AutoDock Vina. Focus on hydrogen bonding with the 4-hydroxypiperidine group and hydrophobic interactions with the cyclopropylmethyl chain .

- In vivo pharmacokinetics : Assess blood-brain barrier permeability in rodent models via LC-MS quantification of plasma and brain tissue concentrations .

Data Contradictions and Reproducibility

Q. Q4. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

Methodological Approach:

- Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -CF) on aromatic rings may enhance binding affinity, while hydroxyl groups alter solubility .

- Control experiments : Replicate assays under identical conditions (e.g., pH, temperature) to isolate variables. For instance, conflicting MAO inhibition data may arise from differences in enzyme sources (recombinant vs. tissue-extracted) .

Safety and Handling

Q. Q5. What are critical safety protocols for handling this compound in laboratory settings?

Basic:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols .

- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile intermediates (e.g., cyclopropylmethyl amines) .

Advanced:

- Waste disposal : Neutralize acidic/basic byproducts before disposal. Incinerate halogenated waste at >1000°C to prevent environmental release .

- Stability testing : Monitor decomposition under UV light or elevated temperatures (40–60°C) via TLC or HPLC to establish shelf-life .

Computational Modeling

Q. Q6. Which computational tools are suitable for predicting the pharmacokinetic properties of this compound?

Advanced:

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogP), bioavailability, and cytochrome P450 interactions. The hydroxyl group may reduce LogP (predicted ~1.8), suggesting moderate membrane permeability .

- Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers to predict blood-brain barrier penetration (e.g., GROMACS software) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.